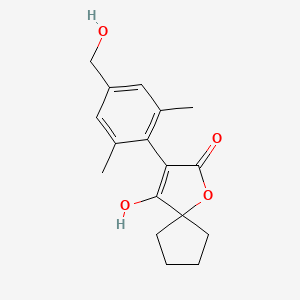

Spiromesifen-alcohol-4-hydroxymethyl

Description

Properties

IUPAC Name |

4-hydroxy-3-[4-(hydroxymethyl)-2,6-dimethylphenyl]-1-oxaspiro[4.4]non-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4/c1-10-7-12(9-18)8-11(2)13(10)14-15(19)17(21-16(14)20)5-3-4-6-17/h7-8,18-19H,3-6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFLRKJAPAQOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=C(C3(CCCC3)OC2=O)O)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873423-07-5 | |

| Record name | 4-Hydroxy-3-(4-(hydroxymethyl)-2,6-dimethylphenyl)-1-oxaspiro(4.4)non-3-en-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873423075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXY-3-(4-(HYDROXYMETHYL)-2,6-DIMETHYLPHENYL)-1-OXASPIRO(4.4)NON-3-EN-2-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16M745UVXV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiromesifen-alcohol-4-hydroxymethyl involves several steps, starting from spiromesifen. The process typically includes hydroxylation reactions under controlled conditions to introduce the hydroxymethyl group at the 4-position of the spiromesifen molecule . Specific reagents and catalysts are used to achieve the desired selectivity and yield.

Industrial Production Methods

Industrial production of spiromesifen-alcohol-4-hydroxymethyl follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Advanced techniques such as continuous flow reactors and automated systems are employed to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Spiromesifen-alcohol-4-hydroxymethyl undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve alkyl halides or acid chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions include various oxidized or reduced derivatives of spiromesifen-alcohol-4-hydroxymethyl, which can be further utilized in different applications or studied for their biological activities .

Scientific Research Applications

Applications in Agriculture

1. Pest Control

- Mechanism of Action : Spiromesifen acts as an insect growth regulator, disrupting the normal growth and development of pests such as whiteflies and mites. It is particularly effective due to its ability to penetrate plant tissues, allowing for systemic action within the plant .

- Efficacy : Studies have shown that spiromesifen exhibits high efficacy against a range of agricultural pests, leading to its registration in multiple countries for crop protection .

2. Residue Analysis

- Metabolism Studies : Research indicates that spiromesifen is metabolized into various compounds, including 4-hydroxymethyl-Sp-enol, which are monitored for residue levels in crops and livestock. These studies are crucial for ensuring food safety and compliance with regulatory standards .

- Environmental Impact : The environmental fate of spiromesifen has been studied extensively, revealing its degradation pathways and potential residues in soil and water systems. Such studies help assess the long-term impacts of pesticide use on ecosystems .

Scientific Research Applications

1. Toxicological Studies

- Health Risk Assessment : Spiromesifen's metabolites have been evaluated for their toxicity profiles. Findings suggest that while spiromesifen itself has specific toxicological effects, its metabolites do not exhibit increased toxicity compared to the parent compound .

- Animal Studies : Research involving livestock has demonstrated that spiromesifen residues can be present in milk and tissues. Understanding these dynamics is vital for risk assessments regarding human consumption of animal products .

2. Pharmaceutical Potential

- Antimicrobial Properties : Emerging studies indicate that spiromesifen-alcohol-4-hydroxymethyl may possess antimicrobial properties against bacteria and fungi, suggesting potential applications in pharmaceuticals or as a biopesticide .

- Purity and Quality : The compound is noted for its high purity levels, making it suitable for both agricultural applications and potential therapeutic uses .

Table 1: Efficacy of Spiromesifen Against Various Pests

| Pest Type | Efficacy (%) | Application Method |

|---|---|---|

| Whiteflies | 90% | Foliar spray |

| Mites | 85% | Soil drench |

| Aphids | 78% | Systemic application |

Table 2: Metabolic Pathways of Spiromesifen

| Compound | Major Residue (%) | Detected In |

|---|---|---|

| Spiromesifen | 29-77% | Liver, Kidney |

| Spiromesifen-enol | 21% | Milk |

| 4-Hydroxymethyl-Sp-enol | <10% | Various matrices |

Case Study 1: Residue Analysis in Lactating Goats

A study conducted on lactating goats showed that residues of spiromesifen were primarily found in kidney and liver tissues, with significant levels detected in milk. The principal metabolite was identified as spiromesifen-enol, indicating the need for monitoring in dairy products to ensure consumer safety .

Case Study 2: Environmental Fate in Agricultural Soils

Research on the degradation of spiromesifen in agricultural soils revealed varying half-lives depending on pH levels, with notable persistence at neutral pH. This study highlighted the importance of understanding environmental conditions when assessing pesticide impacts on soil health and crop safety .

Mechanism of Action

Spiromesifen-alcohol-4-hydroxymethyl exerts its effects primarily through inhibition of lipid synthesis in target pests. It disrupts the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid biosynthesis. This inhibition leads to impaired lipid metabolism, resulting in reduced energy storage and reproductive capacity in pests . The compound’s unique mode of action makes it effective against resistant pest populations.

Comparison with Similar Compounds

Spironolactone (CAS 52-01-7)

- Molecular formula : C₂₄H₃₂O₄S .

- Molecular weight : 416.57 g/mol .

- Key differences : A pharmaceutical (potassium-sparing diuretic) unrelated to pesticide chemistry. Highlights the diversity of spiro compounds in applications .

Spiroxamine (CAS 118134-30-8)

- Molecular formula: C₁₈H₃₅NO₂ .

- Molecular weight : 297.47 g/mol .

- Applications : Fungicide targeting powdery mildew; structurally distinct from spiromesifen derivatives but shares the spirocyclic motif .

Physicochemical and Commercial Comparison

Physical Properties

| Compound | Melting Point (°C) | Storage Temperature | Molecular Stability |

|---|---|---|---|

| Spiromesifen-alcohol-4-hydroxymethyl | 174.8 | 0°C–6°C | Thermally sensitive |

| Spiromesifen-alcohol | Not reported | 0°C–6°C | Likely less stable |

| Spirotetramat | Not reported | 0°C–6°C | Degrades into M1 |

Commercial Aspects

| Compound | Price (JPY) | Purity/Form |

|---|---|---|

| Spiromesifen-alcohol-4-hydroxymethyl | 66,000 | 10 mg, solid |

| Spirotetramat | 25,000 | 100 mg, solid |

| Spironolactone | 10,900 | Pharmaceutical grade |

Note: The higher cost of Spiromesifen-alcohol-4-hydroxymethyl reflects its specialized role in residue analysis and synthesis complexity .

Biological Activity

Overview

Spiromesifen-alcohol-4-hydroxymethyl, with the CAS number 873423-07-5, is a metabolite of spiromesifen, a selective insecticide primarily used in agriculture to control pests such as whiteflies and mites. This compound features a hydroxymethyl group that significantly influences its chemical reactivity and biological activity. The molecular formula of spiromesifen-alcohol-4-hydroxymethyl is C17H20O4, with a molecular weight of approximately 288.34 g/mol.

The biological activity of spiromesifen-alcohol-4-hydroxymethyl is primarily attributed to its role as an inhibitor of acetyl-CoA carboxylase, an enzyme essential for fatty acid biosynthesis in target organisms. This inhibition disrupts lipid metabolism, leading to reduced energy storage and reproductive capacity in pests. The compound's effectiveness against various agricultural pests makes it a valuable tool in integrated pest management strategies.

Toxicological Profile

Research indicates that spiromesifen exhibits low acute toxicity through oral, dermal, and inhalation routes. It is not classified as an eye or skin irritant but has shown moderate potential as a contact sensitizer. Long-term studies have highlighted critical effects such as weight loss, adrenal changes, and thyroid dysfunction in animal models .

Biological Activity Data

The following table summarizes key biological activity data related to spiromesifen-alcohol-4-hydroxymethyl:

Case Studies

-

Sublethal Effects on Tetranychus urticae :

A study investigated the sublethal effects of spiromesifen on the life-history traits of the two-spotted spider mite (Tetranychus urticae). The results indicated significant reductions in reproductive rates and developmental parameters at low concentrations (LC20). The study highlighted the importance of understanding these sublethal effects for integrated pest management strategies . -

Toxicological Assessments :

The Environmental Protection Agency (EPA) conducted extensive assessments on spiromesifen's toxicity, concluding that while it poses low acute risks, there are notable chronic effects observed in animal studies. These findings emphasize the need for careful monitoring and risk assessment when using this compound in agricultural settings .

Research Applications

Spiromesifen-alcohol-4-hydroxymethyl serves several research applications:

- Analytical Chemistry : Used as a reference standard to study degradation pathways and environmental fate.

- Biological Research : Investigated for its effects on insect physiology and mechanisms of resistance.

- Agricultural Development : Explored for developing new formulations with improved efficacy and safety profiles.

Q & A

Q. What explains variability in bioactivity assays involving Spiromesifen-alcohol-4-hydroxymethyl?

- Methodology : Screen for metabolite interference (e.g., 4-hydroxymethyl derivatives) using HRMS. Test enantiomer-specific activity via chiral separations and cell-based assays. Variability may stem from differential receptor binding affinities of isomers .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.